Hemin - 16009-13-5

Hemin

Catalog Number: EVT-269448
CAS Number: 16009-13-5
Molecular Formula: C34H32FeN4O4+
Molecular Weight: 616.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hemin (trade name Panhematin) is an iron-containing porphyrin. More specifically, it is protoporphyrin IX containing a ferric iron ion (heme B) with a chloride ligand.
Chloro(7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N(21),N(22),N(23),N(24)) ferrate(2-) dihydrogen.
Future Directions
  • Developing more efficient and specific Hemin-based biocatalysts for applications in biosensing, bioremediation, and other biotechnological fields. [, ]
  • Further exploring the role of Hemin in cell signaling and its potential as a therapeutic target for various diseases. [, , ]
  • Investigating the interactions of Hemin with other biomolecules, such as DNA and proteins, to understand its diverse biological functions. []
  • Developing new synthetic methods for producing Hemin and its derivatives for research and industrial applications. []

Protoporphyrin IX

Relevance: Protoporphyrin IX is structurally similar to Hemin, differing only by the absence of a central iron atom. This difference significantly impacts their biological activities. While Hemin readily binds iron, Protoporphyrin IX lacks this ability. [, ] Notably, Protoporphyrin IX demonstrates inhibitory effects on HIF-1α induction, similar to Hemin, suggesting a shared mechanism potentially involving HSP90 interaction. []

Cobalt(III) Protoporphyrin (Co(III)PP)

Relevance: Like Hemin, Co(III)PP possesses a protoporphyrin ring structure. [] The presence of cobalt in Co(III)PP, instead of iron as in Hemin, confers the ability to inhibit HIF-1α induction, suggesting a potential interaction with HSP90. [] This shared inhibitory activity with Hemin, despite different central metal ions, implies that the porphyrin ring structure plays a crucial role in this specific biological activity.

Manganese(III) Protoporphyrin (Mn(III)PP)

Relevance: Mn(III)PP, structurally similar to Hemin with a protoporphyrin ring, contains manganese instead of iron. [] Unlike Hemin and other related porphyrins, Mn(III)PP does not inhibit HIF-1α induction. [] This difference highlights the specific influence of the central metal ion on biological activity, indicating that the presence of iron or certain other metals in the porphyrin structure is crucial for HIF-1α inhibition.

Meso-tetra (4-carboxyphenyl) Hemin (TCP)

Relevance: TCP, like Hemin, contains a central iron atom but differs in the peripheral substituents on the porphyrin ring. [] This structural modification influences its biodistribution and pharmacokinetic properties, making it suitable for tumor scanning. []

Meso-tetra-(4-N-methylpyridyl) Hemin Tetraiodide (TMPI)

Source

Hemin can be isolated from hemoglobin through acid hydrolysis or can be synthesized chemically. Natural sources include animal tissues, particularly red blood cells, where it is found in high concentrations. Additionally, hemin can be obtained from various microorganisms that utilize heme for metabolic processes.

Classification

Hemin falls under the category of metalloporphyrins. It is classified based on its structural characteristics and functional roles in biological systems, often being categorized alongside other heme derivatives such as myoglobin and cytochromes.

Synthesis Analysis

Hemin can be synthesized through several methods, including:

  • Chemical synthesis: One common method involves the reaction of protoporphyrin IX with iron(III) chloride in dimethylformamide (DMF), following protocols established by Adler et al. . This method allows for the controlled formation of hemin.
  • Polymerization methods: Recent studies have demonstrated the synthesis of hemin-containing copolymers using radical polymerization techniques. For instance, hemin can be copolymerized with N-isopropylacrylamide using 2,2′-azodiisobutyronitrile as an initiator at elevated temperatures .

These methods highlight both traditional and innovative approaches to producing hemin for various applications.

Molecular Structure Analysis

Hemin's molecular structure is characterized by a porphyrin ring with an iron ion at its center. The empirical formula for hemin is C34H32ClFeN4O4. Key structural features include:

  • Porphyrin ring: A cyclic structure composed of four pyrrole subunits linked by methine bridges.
  • Iron coordination: The iron atom is coordinated to the nitrogen atoms of the porphyrin ring, which allows it to participate in redox reactions.

Data

The molecular weight of hemin is approximately 616.98 g/mol, and it exhibits distinct spectral properties that are useful for analytical identification.

Chemical Reactions Analysis

Hemin participates in various chemical reactions, primarily involving redox processes:

  • Oxidation-reduction reactions: Hemin can undergo oxidation to form methemoglobin or reduction to regenerate heme from its oxidized forms.
  • Catalytic activity: Hemin acts as a catalyst in peroxidase-like reactions, facilitating the oxidation of substrates such as phenols and amines .

The versatility of hemin in catalyzing reactions makes it a valuable compound in biochemical research and industrial applications.

Mechanism of Action

The mechanism of action for hemin primarily involves its role in electron transfer and catalysis:

  1. Electron transfer: Hemin can accept and donate electrons due to its variable oxidation states (Fe^2+/Fe^3+), enabling it to participate in various biochemical pathways.
  2. Catalytic function: In enzyme mimetic applications, hemin facilitates reactions by stabilizing transition states and lowering activation energies, similar to natural enzymes .

Data from kinetic studies reveal that hemin's interaction with substrates can be characterized by Michaelis-Menten kinetics, indicating its efficiency as a catalyst.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hemin typically appears as dark red or brownish crystals.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Hemin is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions.
  • Spectroscopic features: Hemin exhibits characteristic absorption peaks in UV-visible spectroscopy, notably around 400 nm (Soret band), which are used for quantification and analysis .

Relevant analyses include spectrophotometric measurements that confirm its identity and purity.

Applications

Hemin has diverse applications across scientific fields:

  • Biocatalysis: Due to its ability to mimic enzyme activity, hemin is used in biosensors and catalytic processes .
  • Biomedical research: Hemin's role in oxygen transport makes it significant for studies related to hemoglobin function and related disorders.
  • Material science: Hemin-based nanocomposites are developed for applications in drug delivery systems and environmental sensing technologies .

The ongoing research into hemin's properties continues to expand its potential uses across multiple disciplines.

Introduction to Hemin in Biological Systems

Role of Hemin in Microbial Physiology and Pathogenesis

Hemin serves as an indispensable nutrient for numerous bacterial pathogens, functioning both as an iron source and a catalytic cofactor essential for virulence expression. Pathogens have evolved sophisticated systems to acquire hemin from host hemoproteins, primarily hemoglobin, which contains approximately two-thirds of the body's iron content. The high-affinity receptors and transport machinery dedicated to hemin acquisition underscore its critical importance in microbial survival during infection. In Bacteroides gingivalis (now classified as Porphyromonas gingivalis), hemin availability directly governs morphological transformations and virulence expression. Under hemin-limited conditions (0.33-0.40 µg/ml), this periodontal pathogen exhibits a coccobacillary morphology with reduced fimbriation but produces abundant extracellular vesicles. Conversely, hemin-excess conditions (≥0.5 µg/ml) promote a coccus-shaped morphology with extensive fimbriation and minimal vesiculation. These structural changes correlate directly with pathogenicity: hemin-limited cells show only 20-50% mortality in murine models, while hemin-excess conditions consistently produce 100% mortality through spreading infections causing tissue necrosis and collagen disintegration [4].

The molecular mechanisms underlying hemin-dependent virulence involve precise genetic regulation. In Porphyromonas gingivalis, the HmuY hemophore system captures hemin from host proteins for translocation via specific outer membrane receptors. Similarly, Chromobacterium violaceum employs the ChuPRSTUV system for heme and hemoglobin utilization, with genetic deletion studies confirming its essential role in acute murine infections. This pathogen integrates hemin acquisition with siderophore production through ChuP-mediated regulation, demonstrating coordinated iron homeostasis during invasion. The critical nature of hemin acquisition is further evidenced by the evolutionary arms race between host and pathogen: mammalian hosts sequester hemin within high-affinity complexes with hemopexin (Kd < 1 pM) or albumin (Kd ≈ 10 nM) to restrict microbial access, while pathogens counter with increasingly sophisticated piracy mechanisms [1] [8].

Table 1: Bacterial Hemin Acquisition Systems and Pathogenic Roles

Bacterial PathogenAcquisition SystemKey ComponentsVirulence Impact
Porphyromonas gingivalisHmuY SystemHmuY hemophore, HmuR receptorMorphological transformation; collagen disintegration; 100% mortality in hemin-excess conditions
Neisseria gonorrhoeaeTonB-Dependent TransportersHpuAB (hemoglobin), TbpA (transferrin), LbpA (lactoferrin)Essential for survival in iron-restricted mucosal environments
Chromobacterium violaceumChu SystemChuPRSTUV proteinsRequired for acute infection; coordinates siderophore utilization
Streptococcus pyogenesHupZ SystemHupZ heme-binding proteinFacilitates vaginal colonization; proposed chaperone/detoxification role

Beyond nutrition, hemin exposure triggers complex cellular reprogramming in both pathogens and host cells at infection sites. At concentrations relevant to intracerebral hemorrhage (approaching 10 mM), hemin induces DNA double-strand breaks (DSBs) in neuronal and endothelial cells, activating a DNA damage response (DDR) that leads to a transient senescence phenotype. This senescence response, marked by β-galactosidase (β-Gal) positivity, paradoxically serves a protective function against acute hemin toxicity by upregulating heme oxygenase-1 (HO-1) expression specifically in senescent cells. Inhibition of this senescence pathway increases lipid peroxidation and ferroptotic cell death, confirming its role as an adaptive survival mechanism in hemorrhagic environments. This intricate relationship between hemin toxicity and cellular defense pathways highlights its dual role as both a nutrient and stressor in host-pathogen interactions [6].

Hemin as a Redox-Active Cofactor in Enzymatic Processes

The catalytic versatility of hemin stems from the redox-active iron center within its porphyrin macrocycle, enabling participation in diverse electron transfer and oxygen activation reactions. In natural peroxidase enzymes like horseradish peroxidase (HRP), the hemin iron cycles between Fe(III) and Fe(IV)=O states during catalytic turnover, facilitating the oxidation of aromatic substrates coupled with hydrogen peroxide reduction. The protein environment precisely tunes the redox potential of the hemin iron through axial ligand coordination (typically histidine or cysteine) and hydrophobic pocket interactions that control substrate access. This precise positioning allows natural peroxidases to achieve exceptional catalytic efficiencies but renders them susceptible to denaturation under non-physiological conditions [2] [7].

Bioengineering approaches have successfully mimicked this natural design principle by incorporating hemin into artificial protein scaffolds. The Stable Protein 1 (SP1) system demonstrates this paradigm: when engineered with metal-binding peptides at its N-terminus (notably BP1-SP1 with MMHGKTQATSGTIQS sequence), SP1 forms a functional complex with hemin that exhibits enhanced peroxidase activity beyond free hemin alone. Spectroscopic analysis reveals a characteristic Soret peak shift from 390 nm in free hemin to 410 nm in the BP1-SP1@hemin complex, indicating direct coordination to the protein scaffold. This engineered complex demonstrates remarkable catalytic resilience, maintaining activity in organic solvents where natural HRP denatures, while also enabling applications in optical glucose biosensing platforms. Crystallographic analysis confirms the SP1 structure remains intact upon hemin coordination, validating the design strategy of creating artificial enzymatic microenvironments without disrupting scaffold integrity [2].

Table 2: Comparative Properties of Natural and Engineered Hemin-Containing Catalysts

PropertyHorseradish Peroxidase (HRP)Free HeminBP1-SP1@Hemin Complex
Soret Peak Position403 nm390 nm (shoulder at 365 nm)410 nm
Organic Solvent StabilityLow (denatures rapidly)Moderate (aggregation issues)High (retains activity)
Catalytic Efficiency (kcat/Km)10^7 M^{-1}s^{-1} (typical)Variable (substrate-dependent)Enhanced over free hemin
Structural BasisEvolved protein pocketUnstructured in solutionEngineered binding in SP1 nanocavity
Glucose Detection ApplicationStandard biosensorNot applicableFunctional optical biosensor

The electronic plasticity of hemin enables its function beyond peroxidase catalysis. In cytochrome P450 enzymes, hemin facilitates monooxygenation reactions through a reactive Fe(IV)-oxo porphyrin radical cation (Compound I) intermediate. In catalases, the hemin environment promotes rapid disproportionation of hydrogen peroxide without forming highly oxidized intermediates. Computational studies using Density Functional Theory (DFT) have elucidated how the protein matrix fine-tunes hemin redox potentials by approximately 1 kcal/mol per percentage change in exact exchange fraction within hybrid functionals. This precise redox tuning explains how conserved hemin cofactors can participate in processes ranging from mitochondrial electron transport (moderate potentials) to catalase-mediated peroxide decomposition (high potentials) through microenvironmental modulation [5] [7].

Evolutionary Conservation of Hemin Utilization Across Domains of Life

The utilization of hemin as an enzymatic cofactor represents an evolutionarily ancient innovation that predates the divergence of major biological domains. Comparative genomics and biochemical studies reveal deep conservation of heme synthesis and utilization pathways across bacteria, archaea, and eukaryotes. The terminal steps of heme biosynthesis demonstrate particular evolutionary divergence: Gram-negative bacteria and eukaryotes share a conserved pathway where coproporphyrinogen III undergoes oxidative decarboxylation to protoporphyrin IX, followed by iron insertion via ferrochelatase (HemH). In contrast, Gram-positive bacteria utilize an alternative pathway where coproporphyrinogen III is directly oxidized to coproporphyrin III before metal insertion. Archaea and sulfur-reducing bacteria employ yet another variation through the Ahb pathway that converts siroheme to heme. This pathway diversification suggests multiple evolutionary solutions to heme production under varying oxygen tensions and metabolic constraints [1] [9].

The molecular machinery for hemin acquisition and trafficking also shows evidence of both conservation and adaptation. NEAT (Near Transporter) domains present in Gram-positive pathogens like Bacillus anthracis specifically recognize hemoglobin-haptoglobin complexes through conserved structural motifs. Phylogenetic analysis indicates these domains arose through gene duplication events preceding the radiation of Firmicutes. Similarly, the ChuX protein family involved in cytoplasmic heme handling demonstrates sequence conservation spanning proteobacteria and actinobacteria. This conservation extends to eukaryotic systems where heme-responsive genes (HRGs) regulate intracellular heme levels through mechanisms analogous to bacterial iron-responsive regulators. The universal requirement for heme in electron transport chains accounts for this deep conservation: from cytochrome bc1 complexes in bacteria to Complex III in mitochondrial membranes, heme remains indispensable for quinone-mediated electron transfer essential to aerobic respiration [1] [7] [8].

Table 3: Evolutionary Conservation of Hemin Utilization Pathways Across Domains

Biological DomainHeme Synthesis PathwayUnique FeaturesConserved Hemoproteins
Gram-Negative BacteriaClassical (Shemin) pathwayOxygen-dependent HemF or oxygen-independent HemNCytochrome c oxidases, catalases, peroxidases
Gram-Positive BacteriaAlternative coproporphyrin-dependent pathwayCoproporphyrinogen III → coproporphyrin III oxidationCytochrome bd oxidases, heme-dependent sensors
ArchaeaAhb pathway (from siroheme)Siroheme as precursor; minimal oxygen requirementRieske-type ferredoxins, cytochrome b559 equivalents
EukaryotesMitochondrial-cytosolic Shemin pathwayALA synthesis in mitochondria; multistep export/importCytochrome c, cytochrome P450, nitric oxide synthase

The functional repurposing of heme cofactors across evolution is exemplified by catalase-peroxidase enzymes. KatG enzymes in bacteria contain heme b groups that catalyze both catalatic (H2O2 disproportionation) and peroxidatic (substrate oxidation) activities through identical mechanistic intermediates. Phylogenetic analysis suggests these bifunctional enzymes represent the ancestral form from which monofunctional catalases and peroxidases diverged through gene duplication and specialization. Similarly, cytochrome c maturation systems demonstrate remarkable evolutionary ingenuity: System I in alpha-proteobacteria (mitochondrial ancestors) employs eight membrane proteins for heme attachment, while System II in gram-positive organisms accomplishes similar functions with just three conserved components. This system streamlining illustrates how essential heme processes have been optimized through evolution without sacrificing the central role of the hemin cofactor itself [7] [9].

The evolutionary trajectory of hemin utilization reaches its zenith in multicellular organisms where heme functions expanded beyond catalysis to include oxygen transport (hemoglobin), oxygen storage (myoglobin), and gas sensing (soluble guanylate cyclase). The globin family exemplifies gene family expansion through successive duplication events from a single ancestral gene to the multi-subunit hemoglobins in vertebrates. Despite this diversification, the heme cofactor environment remains strikingly conserved: all globins maintain histidine as the proximal ligand to the heme iron, preserving the electronic structure necessary for reversible oxygen binding. This conservation underscores the optimal molecular design of the hemin molecule for biological functions that has resisted significant alteration through billions of years of evolution [3] [7].

Properties

CAS Number

16009-13-5

Product Name

Hemin

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+)

Molecular Formula

C34H32FeN4O4+

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-2

InChI Key

GGIDWJQWCUJYRY-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cl-].[Fe+3]

Solubility

Soluble in DMSO

Synonyms

Alkaline Hematin D 575
Alkaline Hematin D-575
Chloride, Ferriheme
Chloride, Ferriprotoporphyrin IX
Chlorohemin
Ferrihaem
Ferriheme Chloride
Ferriprotoporphyrin
Ferriprotoporphyrin IX
Ferriprotoporphyrin IX Chloride
Hematin
Hematin D-575, Alkaline
Hemin
Panhematin
Protohemin
Protohemin IX

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+3]

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